molecular formula C14H8ClF3O3 B1584328 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid CAS No. 63734-62-3

3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

Cat. No. B1584328
CAS RN: 63734-62-3
M. Wt: 316.66 g/mol
InChI Key: ONKRUAQFUNKYAX-UHFFFAOYSA-N
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Patent
US04031131

Procedure details

To a 300 ml, 3-necked flask equipped with a condenser, stirrer, drying tube and thermometer is charged dimethylsulfoxide (100 ml), anhydrous potassium carbonate (30 g. >0.20 mole), 3,4-dichlorobenzotrifluoride (21.5 g., 0.10 mole), pinacol (10 g.) and 3-hydroxybenzoic acid (13.8 g., 0.10 mole). The reaction temperature is then taken slowly to 140°-5° C. while stirring vigorously and maintained as such for 4 days. The reaction mixture is then cooled to room temperature and the inorganic solids removed by filtration prior to pouring the filtrate into water (1200 ml). The aqueous solution is then triturated with CCl4 (2 × 200 ml), decanted and then acidified to pH1 (conc. HCl) to give a tan colored solid, 25,6 g., mp 114°-17° C. This solid is further purified by dissolving in CCl4 (500 ml) and drying with anhydrous MgSO4. The CCl4 solution is reduced in vacuo to give 19.6 g. (62%) of a yellow solid, mp 116°-19° C. Recrystallization of the yellow solid from hexane gives a tan colored solid, 3-(2-chloro-4-trifluoromethylphenoxy)-benzoic acid, mp 122°-3° C.
[Compound]
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:12][C:13]=1Cl.OC(C(O)(C)C)(C)C.[OH:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][CH:36]=1)[C:31]([OH:33])=[O:32]>CS(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:12][C:13]=1[O:27][C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][CH:36]=1)[C:31]([OH:33])=[O:32] |f:0.1.2|

Inputs

Step One
Name
yellow solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
21.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(F)(F)F
Name
Quantity
10 g
Type
reactant
Smiles
OC(C)(C)C(C)(C)O
Name
Quantity
13.8 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 300 ml, 3-necked flask equipped with a condenser, stirrer
CUSTOM
Type
CUSTOM
Details
drying tube
CUSTOM
Type
CUSTOM
Details
is then taken slowly to 140°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained as such for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
the inorganic solids removed by filtration
ADDITION
Type
ADDITION
Details
to pouring the filtrate into water (1200 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous solution is then triturated with CCl4 (2 × 200 ml)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
to give a tan colored solid, 25,6 g
CUSTOM
Type
CUSTOM
Details
This solid is further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in CCl4 (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
to give 19.6 g
CUSTOM
Type
CUSTOM
Details
Recrystallization of the yellow solid from hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.